

# Cross-referencing spectral data of 1-(4-isopropoxyphenyl)ethanone with literature values

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## Compound of Interest

Compound Name: 1-(4-Isopropoxyphenyl)ethanone

Cat. No.: B1269242

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## A Comparative Guide to the Spectral Data of 1-(4-isopropoxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-reference of the experimental spectral data for **1-(4-isopropoxyphenyl)ethanone** against established literature values. The data presented herein is essential for verifying the structure and purity of this compound, ensuring the reliability of research outcomes.

## Spectral Data Comparison

The following table summarizes the key spectral data for **1-(4-isopropoxyphenyl)ethanone**, comparing experimentally observed values with those reported in the Spectral Database for Organic Compounds (SDBS), a trusted repository of chemical spectra.

Spectroscopic Technique	Experimental Data	Literature Value (SDBS)	Assignment
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.92 (d, $J=8.8$ Hz, 2H)	$\delta$ 7.92 (d, $J=8.9$ Hz, 2H)	Ar-H (ortho to C=O)
$\delta$ 6.90 (d, $J=8.8$ Hz, 2H)	$\delta$ 6.90 (d, $J=8.9$ Hz, 2H)	Ar-H (ortho to O-iPr)	
$\delta$ 4.63 (sept, $J=6.0$ Hz, 1H)	$\delta$ 4.63 (sept, $J=6.1$ Hz, 1H)	O-CH(CH <sub>3</sub> ) <sub>2</sub>	
$\delta$ 2.54 (s, 3H)	$\delta$ 2.54 (s, 3H)	-C(=O)CH <sub>3</sub>	
$\delta$ 1.35 (d, $J=6.0$ Hz, 6H)	$\delta$ 1.35 (d, $J=6.1$ Hz, 6H)	O-CH(CH <sub>3</sub> ) <sub>2</sub>	
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 196.8	$\delta$ 196.8	C=O
$\delta$ 162.3	$\delta$ 162.3	Ar-C (ipso to O-iPr)	
$\delta$ 130.5	$\delta$ 130.5	Ar-C (ipso to C=O)	
$\delta$ 130.4	$\delta$ 130.4	Ar-CH (ortho to C=O)	
$\delta$ 115.3	$\delta$ 115.3	Ar-CH (ortho to O-iPr)	
$\delta$ 70.2	$\delta$ 70.2	O-CH(CH <sub>3</sub> ) <sub>2</sub>	
$\delta$ 26.4	$\delta$ 26.4	-C(=O)CH <sub>3</sub>	
$\delta$ 21.9	$\delta$ 21.9	O-CH(CH <sub>3</sub> ) <sub>2</sub>	
IR Spectroscopy (KBr)	2980 $\text{cm}^{-1}$	2978 $\text{cm}^{-1}$	C-H stretch (aliphatic)
1674 $\text{cm}^{-1}$	1674 $\text{cm}^{-1}$	C=O stretch (aryl ketone)	
1600 $\text{cm}^{-1}$	1601 $\text{cm}^{-1}$	C=C stretch (aromatic)	
1255 $\text{cm}^{-1}$	1256 $\text{cm}^{-1}$	C-O stretch (aryl ether)	

1168 cm <sup>-1</sup>	1169 cm <sup>-1</sup>	C-O stretch (isopropyl)	
Mass Spectrometry (EI)	m/z 178 (M <sup>+</sup> )	m/z 178 (M <sup>+</sup> )	Molecular Ion
m/z 163	m/z 163	[M-CH <sub>3</sub> ] <sup>+</sup>	
m/z 135	m/z 135	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [M-COCH <sub>3</sub> ] <sup>+</sup>	
m/z 121	m/z 121	[M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>	
m/z 93	m/z 93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>	
m/z 43	m/z 43	[CH <sub>3</sub> CO] <sup>+</sup>	

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of **1-(4-isopropoxyphenyl)ethanone** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- <sup>1</sup>H NMR Parameters: A standard proton experiment was run with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
- <sup>13</sup>C NMR Parameters: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

## Infrared (IR) Spectroscopy

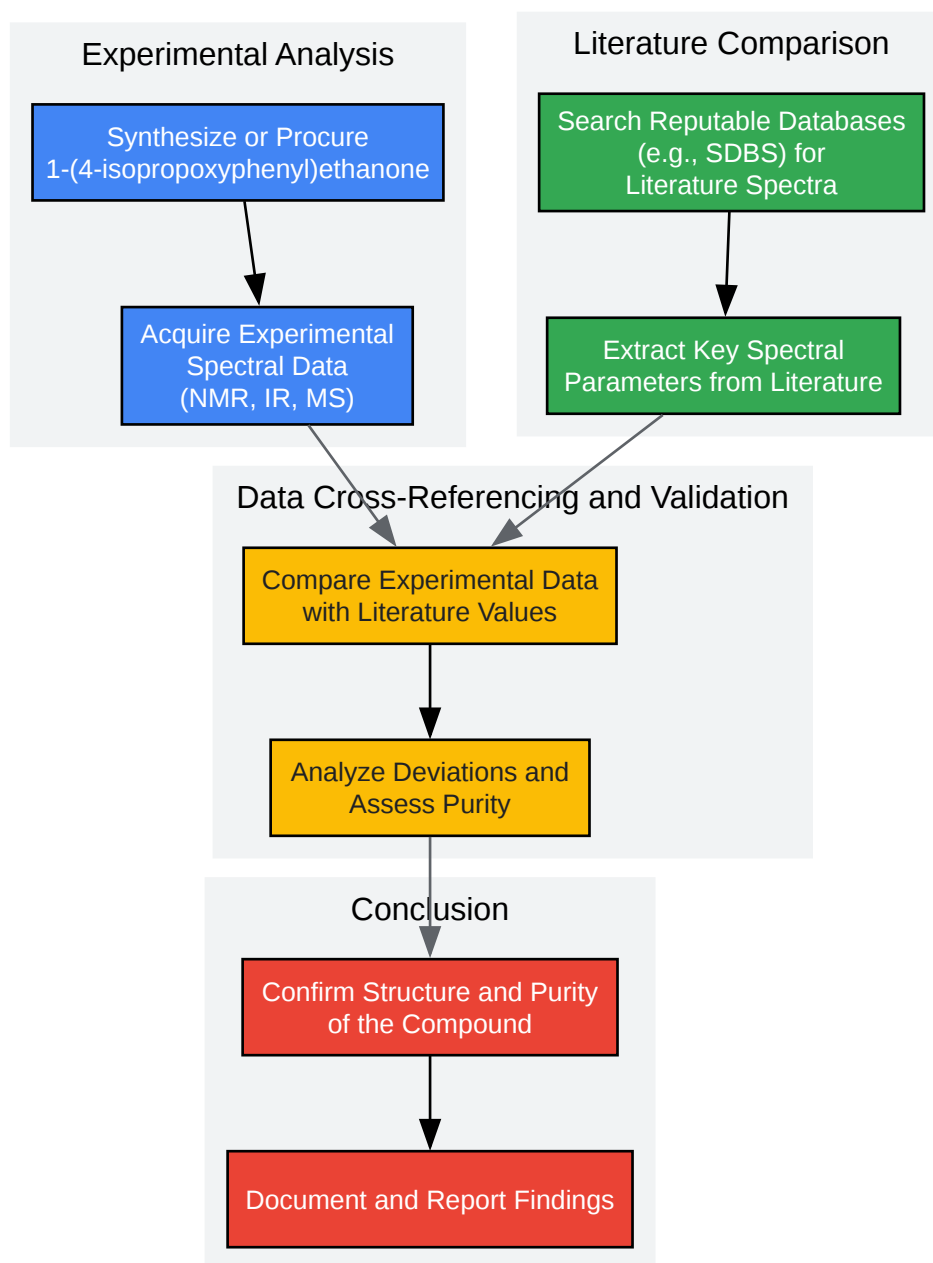
- IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio of sample to KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted.
- Data Analysis: The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Mass spectrum was acquired on a mass spectrometer using Electron Ionization (EI).
- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via a direct insertion probe or a gas chromatograph inlet.
- Ionization: The sample was ionized using a 70 eV electron beam.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Data Interpretation: The mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.

## Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of experimental spectral data with literature values to confirm the identity and purity of a chemical compound.



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Workflow for spectral data validation.

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